molecular formula C11H10ClNO2 B1501212 5-(Chloromethyl)-2-(furan-2-ylmethoxy)pyridine CAS No. 1065484-87-8

5-(Chloromethyl)-2-(furan-2-ylmethoxy)pyridine

Cat. No.: B1501212
CAS No.: 1065484-87-8
M. Wt: 223.65 g/mol
InChI Key: UFGHXJFONPQMDB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(furan-2-ylmethoxy)pyridine is an organic compound characterized by the presence of a chloromethyl group and a furan-2-ylmethoxy group attached to a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Chloromethylation: The compound can be synthesized through the chloromethylation of 2-(furan-2-ylmethoxy)pyridine using formaldehyde and hydrochloric acid.

  • Furanyl Methoxylation:

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions can optimize the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

  • Substitution: Substitution reactions can replace the chloromethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Methyl derivatives of the compound.

  • Substitution Products: A wide range of functionalized derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The chloromethyl group can participate in electrophilic reactions, while the furan-2-ylmethoxy group can engage in nucleophilic interactions. These interactions can modulate biological processes and chemical reactions.

Comparison with Similar Compounds

  • 5-(Chloromethyl)furfural: Similar in structure but lacks the pyridine ring.

  • 2-(Furan-2-ylmethoxy)pyridine: Lacks the chloromethyl group.

  • 5-(Chloromethyl)pyridine: Similar chloromethyl group but different substituents.

This detailed overview provides a comprehensive understanding of 5-(Chloromethyl)-2-(furan-2-ylmethoxy)pyridine, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c12-6-9-3-4-11(13-7-9)15-8-10-2-1-5-14-10/h1-5,7H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGHXJFONPQMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC2=NC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671851
Record name 5-(Chloromethyl)-2-[(furan-2-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-87-8
Record name 5-(Chloromethyl)-2-[(furan-2-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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